molecular formula C14H26N2O4 B7916838 [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

[3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7916838
M. Wt: 286.37 g/mol
InChI Key: PPQQLTBMVQSZJD-UHFFFAOYSA-N
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Description

[3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a compound that features a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) protected amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems has been reported for the direct introduction of tert-butyloxycarbonyl groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

[3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while substitution reactions can yield a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structure allows for modifications that can lead to the development of new bioactive molecules.

Medicine

In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its piperidine ring is a common motif in many pharmaceuticals, and the Boc protection allows for selective functionalization.

Industry

Industrially, this compound can be used in the production of various chemicals and pharmaceuticals. Its synthesis and reactions are scalable, making it suitable for large-scale production.

Mechanism of Action

The mechanism of action of [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid depends on its specific application. In general, the compound can interact with biological targets through its piperidine ring and amino group. The Boc protection can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a Boc-protected amino group with a piperidine ring and an acetic acid moiety. This unique structure allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

2-[3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-7-6-8-15(9-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQQLTBMVQSZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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